(4R,5R)-2-Methyl-alpha,alpha,alpha',alpha',2-pentaphenyl-1,3-dioxolane-4,5-dimethanol
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Overview
Description
(4R,5R)-2-Methyl-alpha,alpha,alpha’,alpha’,2-pentaphenyl-1,3-dioxolane-4,5-dimethanol is a chiral compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by its dioxolane ring and multiple phenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-Methyl-alpha,alpha,alpha’,alpha’,2-pentaphenyl-1,3-dioxolane-4,5-dimethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable precursor with a chiral auxiliary, followed by a series of steps including reduction and protection/deprotection reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2-Methyl-alpha,alpha,alpha’,alpha’,2-pentaphenyl-1,3-dioxolane-4,5-dimethanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4R,5R)-2-Methyl-alpha,alpha,alpha’,alpha’,2-pentaphenyl-1,3-dioxolane-4,5-dimethanol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism by which (4R,5R)-2-Methyl-alpha,alpha,alpha’,alpha’,2-pentaphenyl-1,3-dioxolane-4,5-dimethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes . The dioxolane ring and phenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral dioxolane derivatives and phenyl-substituted molecules, such as:
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanol
Uniqueness
What sets (4R,5R)-2-Methyl-alpha,alpha,alpha’,alpha’,2-pentaphenyl-1,3-dioxolane-4,5-dimethanol apart is its specific stereochemistry and the presence of multiple phenyl groups, which enhance its stability and reactivity. These features make it particularly valuable in asymmetric synthesis and catalytic applications .
Properties
IUPAC Name |
[5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQMFUMIQACODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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